KRAS G12D inhibitor 18, also known as MRTX1133, is a significant compound in the realm of targeted cancer therapies, particularly for treating cancers associated with the KRAS G12D mutation. This mutation is prevalent in various solid tumors, including pancreatic cancer, making it a critical target for therapeutic intervention. The compound is characterized as a noncovalent, potent, and selective inhibitor that reversibly binds to the KRAS G12D protein, effectively blocking its oncogenic signaling pathways.
MRTX1133 was developed through a collaborative effort involving structure-based medicinal chemistry and extensive biological evaluations. The compound's discovery was reported in multiple studies highlighting its efficacy and specificity against the KRAS G12D mutation. Notably, it was identified as part of a series of inhibitors designed to selectively target this mutation without affecting wild-type KRAS or other mutant forms like KRAS G12C .
MRTX1133 falls under the category of small-molecule inhibitors specifically targeting mutant KRAS proteins. It is classified as an antineoplastic agent due to its potential to inhibit tumor growth by interfering with the signaling pathways activated by mutated KRAS proteins.
The synthesis of MRTX1133 involves several key steps that utilize advanced organic chemistry techniques. The general synthetic route includes:
MRTX1133 has a complex molecular structure characterized by several functional groups that enhance its binding affinity to the KRAS G12D protein. Key features include:
MRTX1133 primarily functions through reversible binding mechanisms that inhibit the nucleotide exchange processes essential for KRAS activation. The key reactions involved include:
The mechanism by which MRTX1133 exerts its inhibitory effects on KRAS G12D involves several biochemical processes:
MRTX1133 exhibits several notable physical and chemical properties:
MRTX1133 has significant potential applications in scientific research and clinical settings:
The Kirsten rat sarcoma viral oncogene homolog (KRAS) G12D mutation—a glycine-to-aspartic acid substitution at codon 12—is among the most frequent oncogenic drivers in solid tumors. Comprehensive genomic profiling of 426,706 adult solid tumor specimens revealed that KRAS alterations occur in 23% of all malignancies, with KRAS G12D representing 29% of these mutations, making it the single most common KRAS variant [5]. This mutation exhibits marked tissue-specific distribution:
Table 1: KRAS G12D Mutation Prevalence Across Major Solid Tumors
| Tumor Type | Overall KRAS Mutation Frequency (%) | KRAS G12D Proportion Among KRAS Mutations (%) |
|---|---|---|
| Pancreatic ductal adenocarcinoma | 81.7–92.0 | 40.2–45.0 |
| Colorectal carcinoma | 37.9–49.0 | 28.0 |
| Non-small cell lung cancer | 21.2–35.0 | 13.0 |
| Endometrial carcinoma | 17.0 | 30.0 |
| Small bowel adenocarcinoma | 53.0 | 26.0 |
Data sourced from pan-cancer genomic analyses [3] [5].
In pancreatic ductal adenocarcinoma, the KRAS G12D mutation is a cardinal molecular event, detectable in >90% of precursor lesions (e.g., pancreatic intraepithelial neoplasia) and >85% of invasive carcinomas [4] [6]. Genetically engineered mouse models confirm its pathogenetic supremacy: pancreas-specific expression of KRAS G12D suffices to initiate acinar-ductal metaplasia, pancreatic intraepithelial neoplasia, and ultimately invasive pancreatic ductal adenocarcinoma [6]. Crucially, KRAS G12D is not merely an initiator but also a perpetual sustainer of pancreatic ductal adenocarcinoma. Studies using inducible KRAS G12D models demonstrate that its continued activity is indispensable for tumor maintenance; withdrawal leads to tumor regression, while reactivation triggers rapid recurrence [6] [10]. This functional dependency ("oncogene addiction") underscores KRAS G12D as a linchpin therapeutic target.
KRAS G12D protein, locked in a constitutively active guanosine triphosphate (GTP)-bound state, hyperactivates downstream effector pathways that orchestrate proliferation, metabolism, and survival:
These pathways exhibit crosstalk and compensatory feedback loops. For example, PI3K inhibition can paradoxically enhance ERK activation via epidermal growth factor receptor upregulation—a key resistance mechanism [1] [8]. KRAS G12D also reprograms metabolism, notably enhancing the pentose phosphate pathway to support nucleotide synthesis and redox balance [7].
Direct pharmacological inhibition of KRAS G12D has historically faced steep challenges:
Consequently, therapeutic efforts initially focused on indirect approaches (e.g., targeting downstream effectors like MEK or PI3K), but these yielded limited clinical benefit due to pathway reactivation and toxicity [6]. The advent of KRAS G12C inhibitors (e.g., sotorasib) validated allele-specific targeting, yet these are ineffective against KRAS G12D [4] [8]. KRAS G12D’s predominance in pancreatic ductal adenocarcinoma—where prognosis remains dismal (5-year survival: 11%)—creates an urgent unmet need [4] [10].
Table 2: Limitations of Historical Therapeutic Strategies Against KRAS G12D
| Therapeutic Approach | Mechanism | Key Limitations |
|---|---|---|
| Downstream effector inhibitors | Block RAF/MEK/ERK or PI3K/AKT/mTOR | Feedback pathway reactivation; low therapeutic window |
| Cytotoxic chemotherapy | DNA damage or antimetabolite effects | Non-selective; high toxicity; marginal survival benefit |
| Immunotherapy | Immune checkpoint blockade | Immunosuppressive tumor microenvironment; low response rates |
| KRAS G12C inhibitors | Covalent binding to cysteine 12 | Ineffective against aspartic acid substitution at codon 12 |
Recent advances have yielded promising strategies:
KRAS G12D also exerts non-cell-autonomous effects, transferring to cancer-associated fibroblasts via extracellular vesicles to foster chemoresistance—a phenotype reversible with KRAS G12D inhibitors like MRTX1133 [9]. These advances underscore that direct KRAS G12D inhibition is not merely feasible but essential for transforming pancreatic ductal adenocarcinoma treatment.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: